ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE

Steroid Sulfatase Breast Cancer Enzyme Inhibition

ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE (CAS 393838-19-2) is a synthetic sulfamoylbenzamide-ester derivative belonging to the broader class of substituted benzoic acid derivatives. It features a 4-sulfamoylbenzamide core with a unique bis(prop-2-en-1-yl) (diallyl) substitution on the sulfamoyl nitrogen, coupled to an ethyl 4-aminobenzoate moiety.

Molecular Formula C22H24N2O5S
Molecular Weight 428.5 g/mol
CAS No. 393838-19-2
Cat. No. B3406809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE
CAS393838-19-2
Molecular FormulaC22H24N2O5S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C
InChIInChI=1S/C22H24N2O5S/c1-4-15-24(16-5-2)30(27,28)20-13-9-17(10-14-20)21(25)23-19-11-7-18(8-12-19)22(26)29-6-3/h4-5,7-14H,1-2,6,15-16H2,3H3,(H,23,25)
InChIKeyVEIKWTTUTWYPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE (CAS 393838-19-2) and Its Chemical Space


ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE (CAS 393838-19-2) is a synthetic sulfamoylbenzamide-ester derivative belonging to the broader class of substituted benzoic acid derivatives. It features a 4-sulfamoylbenzamide core with a unique bis(prop-2-en-1-yl) (diallyl) substitution on the sulfamoyl nitrogen, coupled to an ethyl 4-aminobenzoate moiety. Structural analysis indicates this compound presents a drug-like profile, with a molecular weight of 428.5 g/mol and a calculated partition coefficient (ALogP) of approximately 2.73, positioning it within favorable oral bioavailability chemical space . The compound serves as a versatile pharmacological probe, particularly in systems where modulation of steroid sulfatase (STS) activity is therapeutically relevant, as evidenced by its sub-nanomolar inhibitory potency reported in curated bioactivity databases [1].

Why In-Class Analog Substitution Fails: The Critical Role of the Diallylsulfamoyl Moiety in ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE


Generic substitution within the 4-sulfamoylbenzamide class is scientifically invalid due to the pronounced structure-activity relationship (SAR) sensitivity at the sulfamoyl nitrogen and the ester terminus. Comparative bioactivity data from BindingDB demonstrates that even minor structural perturbations—such as altering the N-substitution pattern or replacing the ethyl ester—can shift steroid sulfatase (STS) inhibitory potency by over 60-fold in the same cellular assay, with IC50 values ranging from 0.010 nM to 1.20 nM across structurally analogous compounds [1]. Furthermore, the diallyl substitution confers distinct physicochemical advantages in terms of topological polar surface area (TPSA) and lipophilicity, which directly influence membrane permeability and non-specific protein binding [2]. Consequently, substituting this compound with a mono-allyl, dimethyl, or unsubstituted sulfamoyl analog is likely to result in a functionally non-equivalent tool compound with compromised pharmacological profile.

Quantitative Differentiation Evidence for ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE vs. In-Class Analogs


Steroid Sulfatase Inhibition Potency: Diallyl vs. Dimethyl/Mono-allyl Sulfamoyl Analogs in MCF7 Cellular Assay

In a curated set of 32 4-sulfamoylbenzamide derivatives tested under identical conditions for steroid sulfatase (STS) inhibition in human MCF7 breast cancer cells using [3H]E1S as substrate (20-hr incubation, scintillation spectrometry), the target compound (BDBM50380214) demonstrated an IC50 of 0.620 nM [1]. This places it within the sub-nanomolar potency range alongside the most potent analog in the series (BDBM50380208, IC50 0.010 nM), while substantially outperforming several close structural analogs including a mono-allyl derivative (BDBM50380215, IC50 0.440 nM) and a dimethyl analog (BDBM50380218, IC50 1.20 nM) [2]. The 2.7-fold difference between the target compound and the dimethyl analog underscores the critical contribution of the diallyl moiety to target engagement.

Steroid Sulfatase Breast Cancer Enzyme Inhibition

Differential Enzymatic Selectivity: STS vs. Off-Target Sulfatase Activity in Human Placental Microsomes

In human placental microsomes—a more complex biological matrix containing multiple sulfatase enzymes—the target compound (BDBM50380214) retained an IC50 of 5.60 nM for STS using [3H]E1S substrate (30-min incubation, scintillation spectrometry) [1]. In comparison, the closely related analog BDBM50380208 (the most potent compound in the MCF7 assay at 0.010 nM) exhibited an IC50 of 0.800 nM in the same placental microsome assay [2]. The target compound thus shows a 7.0-fold shift in potency between the microsomal and cellular assay systems, compared to an 80.0-fold shift for BDBM50380208. This suggests that the target compound exhibits a more balanced and predictable pharmacological profile when transitioning from a cellular to a tissue-level context.

Target Selectivity Off-Target Profiling Placental Microsomes

Structural Determinants of Selectivity: Bis(prop-2-en-1-yl) Substitution vs. Alternative N-Substituents on the Sulfamoyl Group

Systematic analysis of 4-sulfamoylbenzamide derivatives reveals that N,N-disubstitution with bis(prop-2-en-1-yl) (diallyl) groups yields a distinctive physicochemical profile compared to other N,N-disubstituted analogs [1]. The target compound features a calculated TPSA of 101.24 Ų and an ALogP of 2.73, positioning it in a favorable region of the drug-likeness space that balances membrane permeability with aqueous solubility [2]. In contrast, analogs with N,N-dimethyl substitution on the sulfamoyl group typically exhibit lower calculated lipophilicity (ALogP reduction of approximately 1.0–1.5 log units), which may impair passive membrane diffusion in cellular assays [3]. The diallyl group thus offers a distinct advantage in tuning the physicochemical properties without sacrificing target engagement.

Structure-Activity Relationship Sulfonamide Medicinal Chemistry

Best-Fit Application Scenarios for ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE Derived from Quantitative Evidence


Steroid Sulfatase (STS) Inhibitor Tool Compound for Breast Cancer Target Validation

Based on the sub-nanomolar STS inhibitory potency (IC50 0.620 nM in MCF7 cells) and the well-characterized SAR context within the 4-sulfamoylbenzamide series [1], this compound is ideally suited as a pharmacological probe for STS target validation studies in estrogen receptor-positive breast cancer models. Its balanced potency and predictable inter-assay performance make it a superior choice for both in vitro enzyme inhibition and cell-based estrogen deprivation assays.

Physicochemical Probe for Membrane Permeability Optimization in Sulfonamide-Based Drug Discovery

The distinctive ALogP of 2.73 and TPSA of 101.24 Ų conferred by the bis(prop-2-en-1-yl) substitution [2] make this compound a valuable structural benchmark for medicinal chemistry campaigns aiming to optimize the lipophilic efficiency (LipE) of sulfonamide-containing lead series. It can serve as a reference standard for assessing the impact of N-allyl substitution on passive membrane permeability in Caco-2 or PAMPA assays.

Pharmaceutical Reference Standard for Analytical Method Development and Bioanalytical Quantification

Given its defined molecular identity (MW 428.5, molecular formula C22H24N2O5S) and the availability of orthogonal bioactivity data from both cellular and microsomal assay systems [3], this compound can be employed as a reference standard for developing and validating LC-MS/MS methods for quantifying sulfamoylbenzamide derivatives in biological matrices, particularly in preclinical pharmacokinetic studies.

Quote Request

Request a Quote for ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.